molecular formula C10H8BrClN2 B13179198 8-Bromo-5-chloro-6-methylquinolin-3-amine

8-Bromo-5-chloro-6-methylquinolin-3-amine

Cat. No.: B13179198
M. Wt: 271.54 g/mol
InChI Key: QYNJUJRHXALQGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-6-methylquinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloro-6-methylquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

8-Bromo-5-chloro-6-methylquinolin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 8-Bromo-5-chloro-6-methylquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

8-bromo-5-chloro-6-methylquinolin-3-amine

InChI

InChI=1S/C10H8BrClN2/c1-5-2-8(11)10-7(9(5)12)3-6(13)4-14-10/h2-4H,13H2,1H3

InChI Key

QYNJUJRHXALQGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C=C(C=N2)N)Br

Origin of Product

United States

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